molecular formula C11H12BrNOS B14901400 n,n-Diallyl-5-bromothiophene-3-carboxamide

n,n-Diallyl-5-bromothiophene-3-carboxamide

Cat. No.: B14901400
M. Wt: 286.19 g/mol
InChI Key: DPNGULDFYKPOQF-UHFFFAOYSA-N
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Description

N,N-Diallyl-5-bromothiophene-3-carboxamide is a brominated thiophene derivative featuring a carboxamide group substituted with two allyl moieties. This compound is of interest in organic synthesis and materials science due to the electronic effects of the bromine atom and the steric/electronic contributions of the diallyl groups. The allyl substituents may enhance solubility in non-polar solvents and influence reactivity in cross-coupling reactions or polymerization processes.

Properties

Molecular Formula

C11H12BrNOS

Molecular Weight

286.19 g/mol

IUPAC Name

5-bromo-N,N-bis(prop-2-enyl)thiophene-3-carboxamide

InChI

InChI=1S/C11H12BrNOS/c1-3-5-13(6-4-2)11(14)9-7-10(12)15-8-9/h3-4,7-8H,1-2,5-6H2

InChI Key

DPNGULDFYKPOQF-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CSC(=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromothiophene-3-carboxylic acid with diallylamine under suitable conditions to form the desired compound .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale bromination and amide formation reactions. These processes are optimized for high yield and purity, utilizing catalysts and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: n,n-Diallyl-5-bromothiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated thiophene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

n,n-Diallyl-5-bromothiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n,n-Diallyl-5-bromothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Electronic and Steric Contributions

  • Bromine Position: The 5-bromo substitution on the thiophene ring (common across analogs) enhances electrophilicity, facilitating Suzuki-Miyaura couplings or nucleophilic aromatic substitutions.
  • Allyl vs. Alkyl Groups: Diallyl substituents introduce π-conjugation and steric bulk, which may:
    • Increase lipophilicity compared to dimethyl or diethyl analogs.
    • Modify absorption spectra due to extended conjugation.
    • Impact diastereoselectivity in cyclopropane derivatives (e.g., 23:1 dr in ) .

Comparative Reactivity in Functionalization

  • Cyclopropane Derivatives: The cyclopropane ring in compounds undergoes strain-driven reactivity, such as ring-opening with phenols . In contrast, the thiophene core in N,N-diallyl-5-bromothiophene-3-carboxamide is more likely to participate in electrophilic substitutions or cross-couplings.
  • Oxime vs. Amide: The oxime derivative () could act as a ligand or participate in condensation reactions, whereas the carboxamide group offers hydrogen-bonding capabilities for supramolecular assembly .

Biological Activity

n,n-Diallyl-5-bromothiophene-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antibacterial Activity
  • Anticancer Activity
  • Anti-inflammatory Effects
  • Antiviral Properties

Antibacterial Activity

Studies have shown that derivatives of thiophene compounds, including this compound, possess significant antibacterial properties. The compound demonstrated activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It has shown efficacy against various cancer cell lines with IC50 values ranging from 1.50 µM to 20 µM. Notably, it targets molecular pathways involved in cancer progression, such as angiogenesis and apoptosis induction .

Case Studies

  • MCF-7 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value of approximately 12.41 µM, indicating its potential as a therapeutic agent against breast cancer.
  • HepG2 and HCT-116 Cell Lines : The compound demonstrated promising results in inhibiting cell growth with IC50 values of 9.71 µM and lower .

Anti-inflammatory Effects

Research indicates that thiophene derivatives possess anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Antiviral Properties

Emerging evidence suggests that this compound may exhibit antiviral activity against specific viral strains. Its mechanism may involve interference with viral replication processes, although detailed mechanisms remain to be fully elucidated .

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